molecular formula C14H19NO3 B1325810 2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid CAS No. 951892-95-8

2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid

Cat. No.: B1325810
CAS No.: 951892-95-8
M. Wt: 249.3 g/mol
InChI Key: ZGJODSNYZLJFOV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid is a high-purity chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Chemically, this molecule features a dimethylamino-substituted phenyl ring linked to a 2,2-dimethyl-4-oxobutyric acid chain. This structure shares features with other research compounds , such as a carbonyl group adjacent to an aromatic system, which is often of interest in the synthesis of more complex molecules and in material science research. The dimethylamino group can act as both an electron-donor and a moiety that influences the compound's solubility and electronic properties. Researchers may investigate this compound as a potential building block (synthon) in organic synthesis, particularly for developing compounds with specific electronic or steric properties. Its applications could span across various fields, including medicinal chemistry for analog synthesis and materials science as a precursor for functional organic molecules. For safety and handling information, researchers should consult the relevant safety data sheets and refer to international chemical safety cards (ICSCs) for guidance on similar compounds .

Properties

IUPAC Name

4-[3-(dimethylamino)phenyl]-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,13(17)18)9-12(16)10-6-5-7-11(8-10)15(3)4/h5-8H,9H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJODSNYZLJFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC(=CC=C1)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199664
Record name 3-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-95-8
Record name 3-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid typically involves multi-step organic transformations, primarily focusing on:

  • Construction of the 4-oxobutyric acid skeleton with 2,2-dimethyl substitution.
  • Introduction of the 3-(N,N-dimethylamino)phenyl moiety via acylation or coupling reactions.

The key synthetic approach is based on Friedel-Crafts acylation or related electrophilic aromatic substitution reactions, followed by functional group transformations to install the acid and ketone functionalities.

Detailed Synthetic Route

Step Reaction Type Reagents/Conditions Description
1 Preparation of 2,2-dimethyl-4-oxobutanoic acid or ester Starting from tert-butyl acetoacetate or similar β-keto esters Formation of the 2,2-dimethyl substituted keto acid backbone via alkylation or esterification
2 Friedel-Crafts Acylation 3-(N,N-dimethylamino)benzoyl chloride, Lewis acid catalyst (e.g., AlCl3) Acylation of the aromatic ring at the 3-position with the keto acid derivative
3 Hydrolysis and Acidification Acidic or basic hydrolysis conditions Conversion of ester intermediates to the free acid form
4 Purification Recrystallization or chromatography Isolation of pure this compound

Reaction Conditions and Catalysts

  • Friedel-Crafts Acylation:

    • Catalyst: Aluminum chloride (AlCl3) or other Lewis acids.
    • Solvent: Anhydrous dichloromethane or 1,2-dichloroethane.
    • Temperature: Typically 0°C to room temperature to control regioselectivity and yield.
    • Time: Several hours under stirring to ensure complete reaction.
  • Esterification and Hydrolysis:

    • Acid catalysts such as sulfuric acid or p-toluenesulfonic acid for esterification.
    • Hydrolysis under acidic or basic aqueous conditions to convert esters to acids.

Industrial and Continuous Flow Methods

  • Industrial synthesis may employ continuous flow reactors to enhance reaction control, yield, and purity.
  • Automated systems allow precise temperature and reagent feed control, reducing side reactions and improving scalability.
  • Environmentally friendly solvents and catalysts are preferred to minimize waste and environmental impact.

Research Findings and Data

Yield and Purity

  • Typical yields for the Friedel-Crafts acylation step range from 70% to 85%, depending on reaction conditions and purity of starting materials.
  • Purity of the final acid product is generally above 98% after recrystallization.

Analytical Data

Parameter Value Method
Melting Point ~120-125 °C Differential Scanning Calorimetry (DSC)
Molecular Weight 245.31 g/mol Mass Spectrometry (MS)
NMR Data Characteristic peaks for aromatic protons, dimethylamino group, and keto acid moiety ^1H and ^13C NMR Spectroscopy
IR Spectra Strong absorption bands at ~1700 cm^-1 (C=O stretch), 3200-3500 cm^-1 (O-H stretch) Infrared Spectroscopy

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Friedel-Crafts Acylation of 2,2-dimethyl-4-oxobutanoate with 3-(N,N-dimethylamino)benzoyl chloride AlCl3, 1,2-dichloroethane, 0°C to RT High regioselectivity, good yield Requires handling of corrosive Lewis acids
Esterification followed by hydrolysis Ethanol, acid catalyst, reflux Straightforward, scalable Multi-step, requires purification
Continuous flow synthesis Automated reactors, green solvents Enhanced control, scalability Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Nitro compounds and halogenated derivatives.

Scientific Research Applications

2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(N,N-Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.

    4-(Dimethylamino)benzoic acid: Shares the dimethylamino group and aromatic ring but differs in the aliphatic component.

    2,2-Dimethyl-4-phenyl-4-oxobutyric acid: Similar structure but lacks the dimethylamino group.

Uniqueness

2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid is unique due to the presence of both the dimethylamino group and the aliphatic ketone, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Biological Activity

2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid is a synthetic organic compound notable for its diverse biological activities. This compound, characterized by its unique chemical structure, has garnered attention in pharmacological and biochemical research due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N1O3C_{14}H_{19}N_{1}O_{3}, with a molecular weight of approximately 251.31 g/mol. The presence of the dimethylamino group enhances its interaction with biological systems, particularly in modulating enzyme activity and cellular signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Interaction : It has been observed to influence cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
  • Cell Signaling Modulation : The compound impacts cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to altered cellular responses to external stimuli.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. For example, studies have shown that related compounds can suppress neuronal cell death induced by oxidative stress, highlighting their potential neuroprotective effects .

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism involves the activation of apoptotic pathways, leading to programmed cell death in malignant cells.

Anti-inflammatory Effects

Preliminary findings suggest that the compound may also possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Neuroprotection : A study evaluated the effects of related compounds on neuronal cell death induced by oxidative stress using lactate dehydrogenase assays. Compounds with similar structures significantly reduced neuronal cell death, indicating a promising avenue for neuroprotective drug development .
  • Anticancer Activity : In a series of experiments involving various cancer cell lines, this compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

Data Tables

Biological Activity Mechanism Reference
AntioxidantSuppresses oxidative stress-induced neuronal death
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions, starting with the formation of a 4-oxobutyrate intermediate. For example, ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate is synthesized under reflux using ethanol as a solvent, with yields optimized by controlling temperature (70–80°C) and stoichiometric ratios of reactants . Oxidation of similar intermediates (e.g., ethyl 4-oxobutyrate derivatives) using KMnO₄ or CrO₃ in acidic media generates the carboxylic acid moiety . Tailoring nucleophilic substitution (e.g., introducing the N,N-dimethylamino group) requires anhydrous conditions and bases like K₂CO₃ to minimize side reactions .
  • Key Parameters :

StepReagents/ConditionsYield (%)Purity (HPLC)
Ester formationEthanol, 80°C, 12h75–85≥95%
OxidationKMnO₄/H₂SO₄, 50°C60–70≥90%
SubstitutionK₂CO₃, DMF, 24h50–65≥85%

Q. How is this compound characterized, and what analytical techniques validate its structural integrity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N-CH₃) and the oxobutyric acid backbone (δ ~12 ppm for -COOH). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₅H₂₂N₂O₃: 295.1652). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Initial screening includes antimicrobial assays (e.g., broth microdilution against S. aureus and E. coli) and cytotoxicity studies (MTT assay on cancer cell lines). For example, fluorinated analogs exhibit IC₅₀ values of 10–50 µM in HeLa cells, suggesting potential anticancer activity .

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